Chlormadinone Acetate-d3: A Technical Guide for Researchers
Chlormadinone Acetate-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone (B195047) Acetate-d3 (CMA-d3) is the deuterated analog of Chlormadinone Acetate (B1210297) (CMA), a synthetic progestin.[1] This isotopically labeled version of CMA serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is critical for the accurate measurement of Chlormadinone Acetate in complex biological matrices, aiding in pharmacokinetic studies, drug metabolism research, and clinical monitoring. This guide provides an in-depth overview of the technical aspects of Chlormadinone Acetate-d3, including its chemical properties, analytical applications, and the biological pathways of its non-deuterated counterpart.
Chemical and Physical Properties
Chlormadinone Acetate-d3 is a white to off-white solid. The introduction of three deuterium (B1214612) atoms into the acetate group results in a predictable mass shift, which is fundamental to its application as an internal standard.
| Property | Chlormadinone Acetate | Chlormadinone Acetate-d3 |
| Molecular Formula | C₂₃H₂₉ClO₄ | C₂₃H₂₆D₃ClO₄ |
| Molecular Weight | 404.93 g/mol | 407.95 g/mol [2] |
| Appearance | White Solid | White to Off-White Solid[1] |
| Purity | --- | ≥98% chemical purity, ≥98 atom % D[3] |
| Solubility | --- | Slightly soluble in Chloroform and Methanol[2] |
Synthesis of Deuterated Steroids
The synthesis of deuterated steroids like Chlormadinone Acetate-d3 is a specialized process that involves introducing deuterium atoms at specific molecular positions. While the exact proprietary synthesis method for commercially available CMA-d3 is not publicly detailed, general strategies for deuterium labeling of steroids often involve:
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Base-catalyzed exchange reactions: Utilizing deuterium oxide (D₂O) to exchange protons for deuterons at specific locations on the steroid backbone or side chains.
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Reduction with deuterated reagents: Employing reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium during the reduction of carbonyl groups.
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Catalytic deuteration: Using deuterium gas (D₂) and a metal catalyst to saturate double or triple bonds.
For Chlormadinone Acetate-d3, the deuteration is specifically within the acetate group. A plausible synthetic route could involve the acylation of the chlormadinone precursor with deuterated acetic anhydride (B1165640) or acetyl chloride.[4][5][6]
Analytical Applications and Experimental Protocols
The primary application of Chlormadinone Acetate-d3 is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8]
Representative Experimental Protocol: Quantification of Chlormadinone Acetate in Human Serum by LC-MS/MS
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation (Supported Liquid Extraction - SLE)
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Spiking: To 200 µL of serum sample, add 20 µL of a working solution of Chlormadinone Acetate-d3 (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
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Equilibration: Vortex the sample and allow it to equilibrate for 15 minutes at room temperature.
-
Extraction:
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Load the sample onto an SLE cartridge.
-
Apply a gentle positive pressure or vacuum to absorb the sample into the sorbent.
-
Elute the analytes with two aliquots of 1 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: A suitable gradient to separate Chlormadinone Acetate from other matrix components. For example:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
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Chlormadinone Acetate: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 405.2. Product ions would be determined by collision-induced dissociation (CID) and would likely involve the loss of the acetate group and other characteristic fragments. Based on the NIST mass spectrum of the non-deuterated compound, key fragments would be expected around m/z 345.2 (loss of acetic acid) and 310.1 (further fragmentation).[9]
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Chlormadinone Acetate-d3: The precursor ion will be [M+H]⁺ at m/z 408.2. The product ions will show a corresponding +3 Da shift for fragments containing the deuterated acetate group. A likely transition would be the loss of deuterated acetic acid, resulting in a fragment at m/z 345.2.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Chlormadinone Acetate | 405.2 | To be determined empirically | To be determined empirically |
| Chlormadinone Acetate-d3 | 408.2 | To be determined empirically | To be determined empirically |
3. Data Analysis
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Quantification is performed by calculating the peak area ratio of the analyte (Chlormadinone Acetate) to the internal standard (Chlormadinone Acetate-d3).
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A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
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The concentration of Chlormadinone Acetate in the unknown samples is then determined from the calibration curve.
Biological Activity and Signaling Pathway of Chlormadinone Acetate
Chlormadinone Acetate-d3 is expected to have the same biological activity as its non-deuterated counterpart. Chlormadinone Acetate is a potent progestin with anti-androgenic and anti-estrogenic effects.[10][11] Its primary mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR).[10][12] This interaction initiates a cascade of cellular events that ultimately modulate gene expression.
The key signaling pathways and effects of Chlormadinone Acetate include:
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Progestogenic Effects: As a progesterone receptor agonist, CMA mimics the effects of natural progesterone. This includes the regulation of the menstrual cycle, inhibition of ovulation, and changes in the cervical mucus and endometrium, which are the bases for its use in hormonal contraception.[10][11][12]
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Anti-androgenic Effects: Chlormadinone Acetate also acts as an antagonist at the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[10][13] Additionally, it inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent DHT.[10] These anti-androgenic properties make it effective in treating conditions such as acne, hirsutism, and androgenic alopecia.
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Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland, leading to suppressed secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[13] This suppression of gonadotropins contributes to its contraceptive effect by preventing follicular development and ovulation.[10][11]
Conclusion
Chlormadinone Acetate-d3 is an essential analytical tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS and other analytical techniques allows for the highly accurate and precise quantification of Chlormadinone Acetate in various biological samples. A thorough understanding of its properties, analytical methodologies, and the biological actions of its non-deuterated form is crucial for its effective application in research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Chlormadinone Acetate-d3 | LGC Standards [lgcstandards.com]
- 4. Synthesis of deuterium-labeled 17-hydroxyprogesterone suitable as an internal standard for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate D3 - Deuterated Reference Standard for LC-MS/MS and GC-MS Calibration [witega.de]
- 8. benchchem.com [benchchem.com]
- 9. Chlormadinone acetate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 13. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
